
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate
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Overview
Description
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is an organic compound with the molecular formula C19H23NO8 It is characterized by the presence of two acetyl groups, a nitrophenyl group, and a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2,4-diacetyl-3-(4-nitrophenyl)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-phenylpentanedioate
Uniqueness
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The nitro group enhances its reactivity and potential for various applications in research and industry.
Biological Activity
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of two acetyl groups and a nitrophenyl moiety, suggests a diverse range of interactions with biological molecules. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C_{15}H_{17}N_{1}O_{5} and a molecular weight of approximately 393.4 g/mol. The structural features include:
- Acetyl Groups : These functional groups can participate in various biochemical reactions, including hydrolysis.
- Nitrophenyl Group : This moiety is crucial for electron transfer processes and may influence the compound's reactivity and biological interactions.
Table 1: Structural Comparison with Related Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | C_{15}H_{17}N_{1}O_{5} | Similar structure; different nitro position affects reactivity |
Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate | C_{15}H_{17}N_{1}O_{5} | Structural variation; potential for different biological activity |
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate | C_{15}H_{17}ClO_{5} | Chlorine substituent alters chemical properties and applications |
Enzyme Interactions
Research indicates that this compound may interact with specific enzymes, potentially leading to inhibition or modulation of biochemical pathways. The nitrophenyl group is particularly significant due to its ability to participate in electron transfer reactions, which can impact cellular processes such as oxidative stress responses and metabolic pathways.
Antioxidant Properties
Preliminary studies suggest that this compound may exhibit antioxidant activity. The presence of the nitrophenyl group allows for interactions that could scavenge free radicals or chelate metal ions, thus providing protection against oxidative damage in biological systems.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity for compounds related to this compound. For instance, aminocarbyne complexes have shown potent cytotoxic effects with IC50 values in the low micromolar range against cancer cell lines . While specific data on this compound's cytotoxicity is limited, its structural similarities suggest potential for similar activity.
Case Studies and Experimental Findings
Research has focused on the compound's ability to inhibit specific cellular pathways. For example:
- Study on Enzyme Inhibition : A study indicated that derivatives of pentanedioic acid could inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar inhibitory properties.
- Antibacterial Activity : Although not directly studied for antibacterial properties, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria. This raises the possibility that this compound may also exhibit antibacterial effects .
Properties
IUPAC Name |
diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO8/c1-5-27-18(23)15(11(3)21)17(16(12(4)22)19(24)28-6-2)13-7-9-14(10-8-13)20(25)26/h7-10,15-17H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXHYIKVGUIRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OCC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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